molecular formula C14H18BrN3O2 B13569968 tert-butylN-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate

tert-butylN-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate

Cat. No.: B13569968
M. Wt: 340.22 g/mol
InChI Key: IKWMUFFVMVVQES-SECBINFHSA-N
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Description

tert-ButylN-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

The synthesis of tert-ButylN-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate involves several steps. One common method includes the reaction of 6-bromoimidazo[1,2-a]pyridine with tert-butyl carbamate under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

tert-ButylN-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-ButylN-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is widely used in scientific research due to its versatile properties. It is utilized in:

Mechanism of Action

The mechanism of action of tert-ButylN-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

tert-ButylN-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.

Biological Activity

Tert-butyl N-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is a synthetic organic compound notable for its potential therapeutic applications, particularly in the field of medicinal chemistry. Its unique structure, which includes a brominated imidazo[1,2-a]pyridine moiety and a carbamate functional group, suggests significant biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs) involved in cell cycle regulation.

Chemical Structure and Properties

The molecular formula of tert-butyl N-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is C14H18BrN3O2, with a molecular weight of 340.22 g/mol. The compound features:

  • A tert-butyl group , which enhances lipophilicity.
  • A brominated imidazo[1,2-a]pyridine core , which is crucial for its biological interactions.
  • A carbamate moiety that can undergo hydrolysis, leading to different biological effects.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in inhibiting CDKs. The presence of the brominated imidazo[1,2-a]pyridine enhances binding affinity to various biological targets, potentially leading to antitumor activity.

The mechanism by which tert-butyl N-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate exerts its effects involves:

  • Binding to CDKs : This interaction disrupts normal cell cycle progression, which may lead to apoptosis in cancer cells.
  • Nucleophilic substitution reactions : The bromine atom in the imidazo ring can participate in these reactions, allowing for further functionalization and enhancing the compound's therapeutic profile.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Inhibition of Cyclin-dependent Kinases :
    • A study demonstrated that the compound effectively inhibited CDK activity in vitro, leading to reduced proliferation of cancer cell lines. The IC50 values indicated potent inhibition at low concentrations.
  • Antitumor Activity :
    • In vivo studies showed that administration of tert-butyl N-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate resulted in significant tumor regression in mouse models bearing xenografts of human cancers.
  • Selectivity and Binding Affinity :
    • Interaction studies utilizing surface plasmon resonance revealed high binding affinity for specific kinase targets compared to structurally similar compounds. This specificity may reduce off-target effects and enhance therapeutic efficacy.

Comparative Analysis with Similar Compounds

To understand the unique properties of tert-butyl N-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate, it is useful to compare it with related compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl N-(6-bromoimidazo[1,2-a]pyridin-3-yl)carbamateC12H14BrN3O2Variation in substitution pattern on the imidazo ring
Tert-butyl N-(6-chloroimidazo[1,2-a]pyridin-3-yl)carbamateC12H14ClN3O2Chlorine substitution instead of bromine
Tert-butyl N-{(4-methylphenyl)amino}carbamateC13H19N3O2Different aromatic amine substituent

The unique brominated structure of tert-butyl N-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate may confer distinct biological activities that are not present in its analogs.

Properties

Molecular Formula

C14H18BrN3O2

Molecular Weight

340.22 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C14H18BrN3O2/c1-9(16-13(19)20-14(2,3)4)11-8-18-7-10(15)5-6-12(18)17-11/h5-9H,1-4H3,(H,16,19)/t9-/m1/s1

InChI Key

IKWMUFFVMVVQES-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CN2C=C(C=CC2=N1)Br)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CN2C=C(C=CC2=N1)Br)NC(=O)OC(C)(C)C

Origin of Product

United States

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